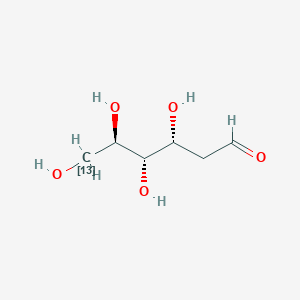
2-デオキシ-D-グルコース-13C1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-D-glucose-13C-1 is a chiral organic compound with multiple hydroxyl groups. It is a derivative of hexanal, where the carbon atoms are substituted with hydroxyl groups. This compound is significant in various biochemical pathways and has applications in different scientific fields.
科学的研究の応用
2-Deoxy-D-glucose-13C-1 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a precursor to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor to drug molecules.
作用機序
Target of Action
The primary target of 2-Deoxy-D-glucose-13C-1, also known as (3R,4S,5R)-3,4,5,6-Tetrahydroxy(613C)hexanal, is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step - the conversion of glucose to glucose-6-phosphate .
Mode of Action
2-Deoxy-D-glucose-13C-1 acts as a competitive inhibitor of glucose metabolism . It mimics the structure of glucose and competes with glucose for binding to hexokinase. Unlike glucose, it cannot be further processed in the glycolysis pathway after being phosphorylated . This results in the inhibition of glycolysis, preventing ATP production and ultimately leading to cell death .
Biochemical Pathways
By inhibiting hexokinase, 2-Deoxy-D-glucose-13C-1 disrupts the glycolysis pathway . This leads to a decrease in ATP production, which is critical for cell survival and function. Additionally, it has been shown to increase oxidative stress and inhibit N-linked glycosylation .
Pharmacokinetics
The pharmacokinetic properties of 2-Deoxy-D-glucose-13C-1 are still under investigation. It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
The inhibition of glycolysis by 2-Deoxy-D-glucose-13C-1 leads to a decrease in ATP production, causing energy depletion in cells . This can lead to cell death, particularly in cancer cells that rely heavily on glycolysis for energy production . It has also been shown to increase oxidative stress and inhibit N-linked glycosylation, inducing endoplasmic reticulum stress .
Action Environment
The efficacy and stability of 2-Deoxy-D-glucose-13C-1 can be influenced by various environmental factors. For instance, the presence of glucose in the environment can affect the compound’s ability to inhibit glycolysis, as it competes with glucose for binding to hexokinase . Furthermore, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment .
生化学分析
Biochemical Properties
2-Deoxy-D-glucose-13C-1 interacts with key enzymes in the glycolytic pathway. It inhibits hexokinase, the enzyme that converts glucose to glucose-6-phosphate . It also inhibits phosphoglucose isomerase, the enzyme that converts glucose-6-phosphate to fructose-6-phosphate .
Cellular Effects
2-Deoxy-D-glucose-13C-1 has been shown to have significant effects on various types of cells and cellular processes. It induces apoptosis in SK-BR-3 cells and inhibits the growth of 143B osteosarcoma cells cultured under hypoxic conditions . It also has potential therapeutic benefits for a range of diseases, including cancer, epilepsy, systemic lupus erythematosus (SLE), and rheumatoid arthritis (RA), and COVID-19 .
Molecular Mechanism
The exact mechanisms of action of 2-Deoxy-D-glucose-13C-1 are still being investigated, but it is known that in hypoxic cancer cells, 2-Deoxy-D-glucose-13C-1 is a glycolysis inhibitor that prevents ATP production and, ultimately, cell survival .
Temporal Effects in Laboratory Settings
It is known that 2-Deoxy-D-glucose-13C-1 hampers cell growth, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In vivo, 2-Deoxy-D-glucose-13C-1 (500 mg/kg) reduces tumor growth in 143B osteosarcoma and MV522 non-small cell lung cancer mouse xenograft models when used alone or in combination with doxorubicin or paclitaxel .
Metabolic Pathways
2-Deoxy-D-glucose-13C-1 is involved in the glycolytic pathway, where it inhibits the conversion of glucose to glucose-6-phosphate and the conversion of glucose-6-phosphate to fructose-6-phosphate .
Transport and Distribution
2-Deoxy-D-glucose-13C-1 is taken up by the glucose transporters of the cell . Therefore, cells with higher glucose uptake, for example, tumor cells, also have a higher uptake of 2-Deoxy-D-glucose-13C-1 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-D-glucose-13C-1 typically involves the oxidation of corresponding hexane derivatives. One common method is the selective oxidation of hexane-1,2,3,4,5,6-hexol using specific oxidizing agents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 2-Deoxy-D-glucose-13C-1 involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures .
化学反応の分析
Types of Reactions
2-Deoxy-D-glucose-13C-1 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include hexanoic acid (from oxidation), hexane-1,2,3,4,5,6-hexol (from reduction), and various substituted hexanal derivatives (from substitution reactions).
類似化合物との比較
Similar Compounds
- (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
- (2R,3R,4R,5R)-2,3,5,6-tetrahydroxyhexanal
- (3S,4R,5R)-1,3,5,6-tetrahydroxyhexan-2-one
Uniqueness
2-Deoxy-D-glucose-13C-1 is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy(613C)hexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYALKFFQXWPIH-VOXXIEBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
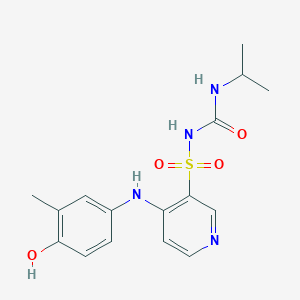

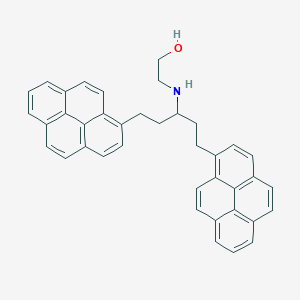
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)
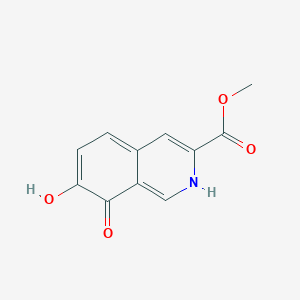
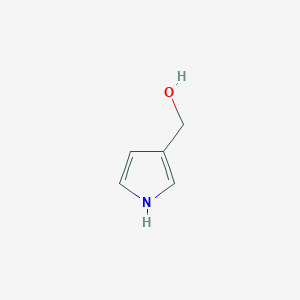
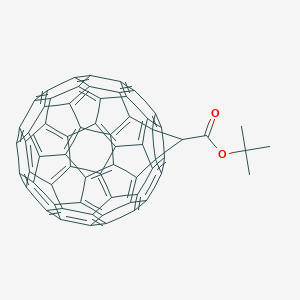
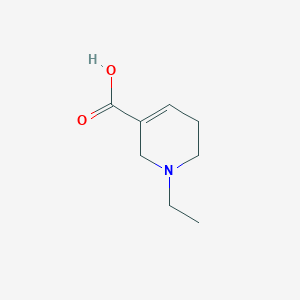
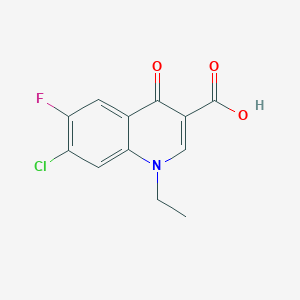
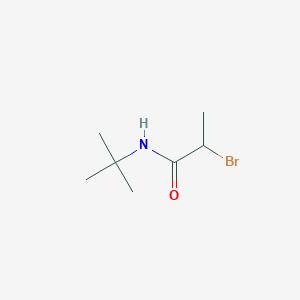


![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)
